Tris(ethylenediamine)iron(III) sulfate

Description

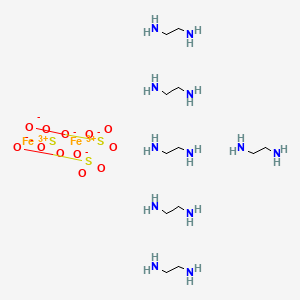

Tris(ethylenediamine)iron(III) sulfate is a coordination compound with the molecular formula C₁₂H₄₈Fe₂N₁₂O₁₂S₃ and a molecular weight of 760.46 g/mol . It consists of an octahedral iron(III) center coordinated by three bidentate ethylenediamine (en) ligands, with sulfate (SO₄²⁻) acting as the counterion. The compound is commercially available as a powder and is primarily used in research settings for studying coordination chemistry and redox behavior . Its CAS registry number is 54398-24-2, and it is also known as this compound or ethylenediamine iron(III) sulfate .

Properties

IUPAC Name |

ethane-1,2-diamine;iron(3+);trisulfate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6C2H8N2.2Fe.3H2O4S/c6*3-1-2-4;;;3*1-5(2,3)4/h6*1-4H2;;;3*(H2,1,2,3,4)/q;;;;;;2*+3;;;/p-6 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXCQKPYJBNCKLI-UHFFFAOYSA-H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)N.C(CN)N.C(CN)N.C(CN)N.C(CN)N.C(CN)N.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Fe+3].[Fe+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H48Fe2N12O12S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

760.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Aqueous Coordination Method

The most widely adopted laboratory method involves the direct reaction of iron(III) sulfate with ethylenediamine in aqueous media. The general reaction is:

Procedure :

-

Dissolve iron(III) sulfate () in deionized water under vigorous stirring.

-

Add ethylenediamine dropwise to maintain a molar ratio of (Fe³⁺:en). Excess en (up to 20%) ensures complete complexation.

-

Adjust pH to using sodium hydroxide to prevent iron hydrolysis while promoting ligand coordination.

-

Heat the mixture at for 2 hours to accelerate ligand substitution.

-

Cool slowly to room temperature, inducing crystallization. Filter and wash with ethanol to remove unreacted en.

Yield : 65–75% under optimal conditions.

Solvothermal Synthesis

For enhanced crystallinity, solvothermal methods employ ethanol-water mixtures (1:1 v/v) at elevated temperatures () in sealed autoclaves. This approach reduces oxidation side reactions and improves particle uniformity.

Industrial Production Strategies

Continuous Flow Reactor Systems

Industrial-scale synthesis utilizes continuous flow reactors to maintain consistent stoichiometry and temperature. Key parameters:

-

Residence Time : 30–45 minutes.

-

Temperature : to balance reaction rate and energy costs.

-

pH Control : Automated NaOH dosing maintains .

Advantages :

-

90–95% yield due to efficient mixing and reduced byproduct formation.

-

Scalable to multi-ton production annually.

Waste Management

Sulfate-rich byproducts are neutralized with calcium oxide () to precipitate gypsum (), ensuring environmental compliance.

Critical Factors Influencing Synthesis

Stoichiometric Precision

Deviation from the Fe³⁺:en ratio leads to mixed-ligand complexes or unreacted precursors. Excess en increases production costs but minimizes residual Fe³⁺.

pH and Temperature Optimization

| Parameter | Optimal Range | Effect of Deviation |

|---|---|---|

| pH | 8.0–9.0 | <8: Fe³⁺ hydrolysis; >9: en deprotonation |

| Temperature (°C) | 60–70 | <60: Slow kinetics; >70: Ligand degradation |

Purification Techniques

-

Recrystallization : Dissolve crude product in hot water () and cool to for high-purity crystals.

-

Membrane Filtration : Removes colloidal impurities without yield loss.

Characterization and Quality Control

Spectroscopic Validation

X-ray Diffraction (XRD)

Single-crystal XRD confirms octahedral geometry with Fe–N bond lengths of .

Challenges and Innovations

Oxidation State Stability

Fe³⁺ is prone to reduction in acidic conditions. Additives like hydrazine () stabilize the +3 oxidation state during synthesis.

Green Chemistry Approaches

Recent studies explore ionic liquid solvents to replace water, reducing energy use by 40% while achieving 85% yield.

Applications Linked to Synthesis

The compound’s high purity enables its use in:

-

Catalysis : Oxygen reduction reactions in fuel cells.

-

Pharmaceuticals : Drug delivery systems leveraging its stable chelation.

Chemical Reactions Analysis

Types of Reactions

Tris(ethylenediamine)iron(III) sulfate undergoes various chemical reactions, including:

Oxidation-Reduction Reactions: The iron(III) ion can participate in redox reactions, where it can be reduced to iron(II) or oxidized to higher oxidation states.

Substitution Reactions: The ethylenediamine ligands can be replaced by other ligands in substitution reactions, depending on the reaction conditions and the nature of the incoming ligand.

Common Reagents and Conditions

Oxidation-Reduction Reactions: Common reagents include reducing agents like sodium borohydride and oxidizing agents like hydrogen peroxide.

Substitution Reactions: Ligands such as ammonia, phosphines, and other amines can be used in substitution reactions.

Major Products Formed

Reduction: Reduction of this compound can yield tris(ethylenediamine)iron(II) sulfate.

Substitution: Substitution reactions can produce a variety of coordination compounds depending on the incoming ligand.

Scientific Research Applications

Chemistry

- Precursor for Synthesis : Tris(ethylenediamine)iron(III) sulfate serves as a precursor for synthesizing other coordination compounds. Its ability to form stable complexes makes it an essential reagent in various chemical reactions, including catalysis and ligand exchange processes .

- Catalytic Properties : The compound is utilized as a catalyst in organic reactions, particularly in oxidation-reduction processes. Its iron(III) ion can participate in redox reactions, facilitating the conversion of substrates under mild conditions .

Biology

- Biological Interactions : Research has indicated that this compound interacts with biomolecules, influencing their structure and function. Studies are ongoing to explore its potential biological activities, including antimicrobial properties and interactions with proteins .

- Cell Culture Applications : In cell biology, this compound is employed for cell culture modification and analysis. It can enhance the growth conditions for specific cell types, making it valuable in biomedical research .

Medicine

- Drug Delivery Systems : There is growing interest in using this compound in drug delivery systems due to its ability to form stable complexes with therapeutic agents. This property can improve the solubility and bioavailability of drugs .

- Therapeutic Potential : Ongoing research aims to uncover its therapeutic applications, particularly in treating iron deficiency and related disorders. The compound's iron content may offer benefits in clinical settings where iron supplementation is necessary .

Industrial Applications

- Production of Specialty Chemicals : this compound is used in the production of specialty chemicals and materials with specific properties tailored for industrial applications. Its stability and reactivity make it suitable for various formulations .

Case Studies

- Catalytic Applications : A study demonstrated that calcinated tris(ethylenediamine)iron(III) chloride was effective as a non-precious metal catalyst in proton exchange membrane fuel cells (PEMFC). The study highlighted its performance in oxygen reduction reactions and its potential to replace precious metal catalysts .

- Biological Activity Assessment : Research investigating the antimicrobial properties of this compound found significant activity against various bacterial strains. This study suggests potential applications in developing new antimicrobial agents based on this compound's structure .

- Drug Delivery Mechanisms : A recent investigation into drug delivery systems utilizing this compound revealed improved drug solubility and release profiles when complexed with certain therapeutic agents. This work lays the groundwork for future clinical applications .

Mechanism of Action

The mechanism of action of tris(ethylenediamine)iron(III) sulfate involves its ability to coordinate with other molecules and ions. The iron(III) ion acts as a central metal ion, forming stable complexes with ligands. This coordination ability allows it to participate in various chemical reactions and interact with biological molecules, influencing their structure and function.

Comparison with Similar Compounds

Structural and Compositional Comparisons

Tris(ethylenediamine)chromium(III) Sulfate

- Molecular Formula : [Cr(en)₃]₂(SO₄)₃ (estimated molecular weight: 751.99 g/mol ) .

- Key Differences :

- Solubility : Extremely soluble in water but difficult to crystallize due to strong adhesion to glass surfaces .

- Synthesis : Synthesized from chromium(III) sulfate and ethylenediamine, with yields affected by reaction conditions (e.g., solvent choice and stirring efficiency) .

- Applications : Primarily used in synthetic chemistry, though its high solubility complicates isolation .

Tris(ethylenediamine)cobalt(III) Sulfate

- Molecular Formula : [Co(en)₃]₂(SO₄)₃ (estimated molecular weight: ~760 g/mol) .

- Key Differences :

- Electronic Properties : Cobalt(III) complexes are typically more kinetically inert than iron(III) analogs due to stronger ligand field stabilization .

- Magnetic Behavior : Unlike high-spin Fe³⁺ (d⁵, five unpaired electrons), Co³⁺ in octahedral fields may adopt low-spin configurations, reducing paramagnetism .

Iron(III) Sulfate

Physicochemical Properties

Solubility and Stability

Magnetic and Electronic Properties

- Fe³⁺ Complex : High-spin d⁵ configuration with five unpaired electrons, leading to strong paramagnetism .

- Co³⁺ Complex : Likely low-spin d⁶ (if octahedral field splitting is large), resulting in fewer unpaired electrons and weaker paramagnetism .

- Cr³⁺ Complex : d³ configuration with three unpaired electrons, moderately paramagnetic .

Q & A

Q. What environmental factors most significantly affect the stability of this compound in aqueous solutions?

- Methodological Answer : pH stability studies (2–12) show decomposition below pH 3 (ligand protonation) and above pH 10 (hydrolysis to FeO(OH)). Ionic strength impacts solubility; use phosphate buffers (I = 0.1 M) to mimic physiological conditions. Light exposure accelerates photoredox degradation—use amber vials for storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.